molecular formula C16H18F3N3O4S B6557489 1,3-dimethyl-8-[3-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-03-7

1,3-dimethyl-8-[3-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557489
CAS No.: 1040673-03-7
M. Wt: 405.4 g/mol
InChI Key: SQPBSACTMCDFDI-UHFFFAOYSA-N
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Description

This compound is a chemical substance used for scientific research . It is also known by registry numbers ZINC000016849893 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include the compound , has been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines (TFMP) derivatives have been studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines (TFMP) derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mechanism of Action

Target of Action:

Togni’s reagent primarily targets functional groups containing carbon-hydrogen (C-H) bonds. Specifically, it reacts with C-H bonds adjacent to heteroatoms (such as nitrogen, oxygen, or sulfur) in various organic molecules. Its high electrophilicity allows it to selectively activate these C-H bonds for subsequent transformations .

Mode of Action:

The interaction between Togni’s reagent and its target involves electrophilic trifluoromethylation. Here’s how it works:

Action Environment:

Environmental factors play a crucial role in the efficacy and stability of Togni’s reagent. These factors include temperature, solvent polarity, pH, and the presence of other functional groups. Optimizing reaction conditions ensures successful trifluoromethylation while minimizing side reactions or decomposition.

Future Directions

Trifluoromethylpyridines (TFMP) and its derivatives have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-20-13(23)15(21(2)14(20)24)6-8-22(9-7-15)27(25,26)12-5-3-4-11(10-12)16(17,18)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPBSACTMCDFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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